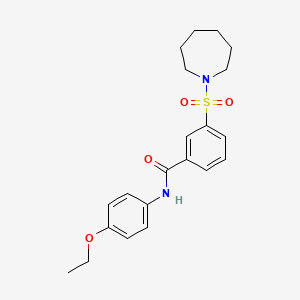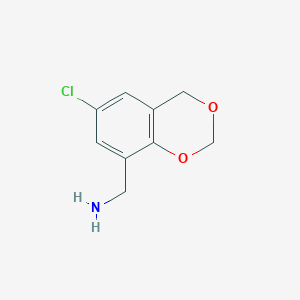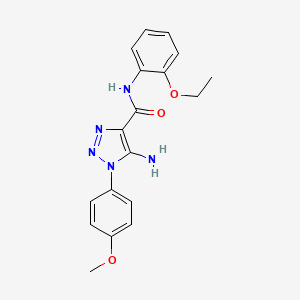
3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide
描述
3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide, also known as AZD-4547, is a small molecule inhibitor of the fibroblast growth factor receptor (FGFR) family. It was developed by AstraZeneca for the treatment of various types of cancer, including gastric, breast, and lung cancer.
科学研究应用
3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have synergistic effects with other anticancer agents. In addition, 3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide has been shown to have potential therapeutic applications in other diseases, such as pulmonary hypertension and osteoarthritis.
作用机制
3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide selectively inhibits the FGFR family of receptor tyrosine kinases, which are involved in the regulation of cell growth, differentiation, and survival. By inhibiting FGFR signaling, 3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide blocks the growth and survival of cancer cells, and induces apoptosis. In addition, 3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects
3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide has been shown to have potent antitumor activity in various animal models of cancer. In addition, it has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. 3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide has also been shown to be well-tolerated in preclinical and clinical studies, with manageable toxicities.
实验室实验的优点和局限性
The use of 3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide in lab experiments has several advantages. It is a highly selective inhibitor of FGFR signaling, which makes it a valuable tool for studying the role of FGFRs in cancer and other diseases. In addition, 3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide has been shown to have synergistic effects with other anticancer agents, which makes it a potential candidate for combination therapy. However, the use of 3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide in lab experiments also has some limitations. It is a small molecule inhibitor, which means that it may not be effective against all types of cancer. In addition, the development of resistance to 3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide is a potential concern, which may limit its long-term efficacy.
未来方向
There are several future directions for the development and use of 3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide. One potential direction is the combination of 3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide with other anticancer agents, such as chemotherapy or immunotherapy, to improve its efficacy. Another direction is the development of biomarkers that can predict the response to 3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide, which may help to identify patients who are most likely to benefit from treatment. Finally, the development of next-generation FGFR inhibitors that are more potent and selective than 3-(1-azepanylsulfonyl)-N-(4-ethoxyphenyl)benzamide is another potential direction for future research.
属性
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-(4-ethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-2-27-19-12-10-18(11-13-19)22-21(24)17-8-7-9-20(16-17)28(25,26)23-14-5-3-4-6-15-23/h7-13,16H,2-6,14-15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHQGFGGCWAQDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7103474 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{4-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4795390.png)
![N-(tert-butyl)-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4795398.png)
![2-{[4-oxo-2-(1-piperidinyl)-1,3-thiazol-5(4H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4795408.png)
![2-[5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4795415.png)
![4-ethyl 2-methyl 5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4795422.png)

![2-[5-({2-[(2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4795431.png)

![4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4795449.png)
![4-[2-(4-chloro-3-methylphenoxy)butanoyl]morpholine](/img/structure/B4795466.png)


![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)amino]acrylonitrile](/img/structure/B4795491.png)
